Ethyl 2-Isocyanatoacetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Ethyl 2-Isocyanatoacetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Abstract
Ethyl 2-isocyanatoacetate, with the IUPAC name ethyl 2-isocyanatoacetate, is a bifunctional reagent of significant interest in modern organic synthesis and drug discovery.[1][2] Its unique molecular architecture, featuring both a reactive isocyanate group and an ester moiety, allows for its versatile application as a linchpin in the construction of a diverse array of complex nitrogen-containing heterocycles and peptidomimetics. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of ethyl 2-isocyanatoacetate, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its key transformations, provide validated experimental protocols, and highlight its role in the synthesis of medicinally relevant compounds.
Introduction: The Strategic Value of Ethyl 2-Isocyanatoacetate
In the landscape of chemical building blocks for drug discovery, reagents that offer both versatility and efficiency are paramount. Ethyl 2-isocyanatoacetate (CAS No. 2949-22-6) has emerged as such a valuable tool.[3][4] Its utility stems from the orthogonal reactivity of its two functional groups. The highly electrophilic isocyanate can readily participate in addition reactions with a wide range of nucleophiles, while the ethyl ester provides a handle for subsequent chemical modifications or can be a key pharmacophoric feature in the final molecule. This dual functionality makes it an ideal substrate for multicomponent reactions (MCRs), which are highly valued in medicinal chemistry for their ability to generate molecular diversity and complexity in a single synthetic operation. This guide will serve as a comprehensive resource for understanding and effectively utilizing this powerful reagent.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.
Table 1: Physicochemical Properties of Ethyl 2-Isocyanatoacetate
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-isocyanatoacetate | [1][2] |
| CAS Number | 2949-22-6 | [1][3][4] |
| Molecular Formula | C5H7NO3 | [1][3][4] |
| Molecular Weight | 129.11 g/mol | [1][3][4] |
| Appearance | Liquid | [5] |
| Density | 1.151 g/mL at 25 °C | [5] |
| Boiling Point | 67-68 °C at 11 mmHg | [5] |
| Refractive Index | n20/D 1.422 | [5] |
| SMILES | CCOC(=O)CN=C=O | [2][6] |
| InChIKey | DUVOZUPPHBRJJO-UHFFFAOYSA-N | [1][2][6] |
Spectroscopic data is crucial for reaction monitoring and product characterization. Key spectral features of ethyl 2-isocyanatoacetate include a strong, characteristic absorption in the infrared (IR) spectrum around 2250 cm⁻¹ for the N=C=O stretch of the isocyanate group. The ¹H NMR spectrum typically shows a triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H) for the ethyl ester group, and a singlet at ~4.1 ppm (2H) for the α-methylene protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl of the ester, the carbons of the ethyl group, the α-carbon, and the highly deshielded carbon of the isocyanate group.
Synthesis of Ethyl 2-Isocyanatoacetate
Several synthetic routes to ethyl 2-isocyanatoacetate have been reported, offering flexibility based on available starting materials and scale.[7]
From Glycine Ethyl Ester Derivatives
A common and practical approach involves the phosgenation of glycine ethyl ester hydrochloride or its derivatives.[7] The use of phosgene or its safer equivalents, such as triphosgene (bis(trichloromethyl)carbonate), is prevalent.
Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and Triphosgene
This protocol is adapted from established procedures for the synthesis of isocyanates from amine hydrochlorides.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and any excess phosgene) is charged with a suspension of glycine ethyl ester hydrochloride in an inert solvent such as toluene or dioxane.
-
Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred suspension at a controlled temperature, typically starting at room temperature and then gradually heating to reflux. The reaction progress is monitored by the cessation of HCl gas evolution.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and any solid byproducts are removed by filtration. The solvent is carefully removed under reduced pressure. The crude ethyl 2-isocyanatoacetate is then purified by fractional distillation under reduced pressure to yield the final product.
The causality behind this experimental design lies in the need to control the highly exothermic reaction and to safely handle the toxic reagents and byproducts. The slow addition of triphosgene and the use of a gas scrubber are critical safety measures.
Other Synthetic Approaches
Alternative methods for the synthesis of ethyl 2-isocyanatoacetate include:
-
The reaction of ethyl 2-isocyanoacetate with an oxidizing agent.[7]
-
A Curtius rearrangement of ethyl hydrogen malonate using diphenylphosphoryl azide.[7]
-
The reaction of ethanol with 2-isocyanatoacetyl chloride.[7][8]
The choice of synthetic route often depends on factors such as the desired scale, the availability and cost of starting materials, and safety considerations related to the handling of reagents like phosgene.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of ethyl 2-isocyanatoacetate is primarily centered around the reactivity of the isocyanate functional group. This electrophilic moiety readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively.
Multicomponent Reactions (MCRs)
Ethyl 2-isocyanatoacetate is a valuable component in MCRs, which are powerful tools for building molecular complexity in a convergent and atom-economical manner.[9]
Diagram: Generalized Workflow for a Multicomponent Reaction
Caption: A typical workflow for a multicomponent reaction involving ethyl 2-isocyanatoacetate.
-
Passerini and Ugi Reactions: Ethyl 2-isocyanatoacetate can participate as the isocyanide component in Passerini and Ugi reactions, leading to the formation of α-acyloxy carboxamides and peptidomimetic scaffolds, respectively.[9] These reactions are foundational in the construction of libraries of diverse compounds for high-throughput screening in drug discovery.
Synthesis of Heterocycles
A primary application of ethyl 2-isocyanatoacetate is in the synthesis of a wide variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[10][11]
Diagram: Heterocyclic Scaffolds from Ethyl 2-Isocyanatoacetate
Caption: Diverse heterocyclic systems accessible from ethyl 2-isocyanatoacetate.
Applications in the Synthesis of Marketed Drugs and Clinical Candidates
The versatility of ethyl 2-isocyanatoacetate is demonstrated by its use in the synthesis of important pharmaceutical agents.
-
Temozolomide: Ethyl 2-isocyanatoacetate is a key intermediate in some syntheses of temozolomide, an anticancer drug used to treat brain tumors.[5][6]
-
Nicotine Immunogens: It has been used in the preparation of haptens for the development of nicotine vaccines, which are being investigated as smoking cessation aids.[5]
-
Imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione: This scaffold, accessible from ethyl 2-isocyanatoacetate, is found in various biologically active molecules.[5][6]
The choice to use ethyl 2-isocyanatoacetate in these syntheses is driven by its ability to introduce a carboxymethylureido or related functionality, which can be crucial for biological activity or for linking to other molecular fragments.
Safety, Handling, and Storage
Ethyl 2-isocyanatoacetate is a hazardous substance and must be handled with appropriate safety precautions.[12][13][14]
Table 2: GHS Hazard Classifications for Ethyl 2-Isocyanatoacetate
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source:[2]
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]
-
Avoid inhalation of vapors and contact with skin and eyes.[13][15]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15]
-
Isocyanates are moisture-sensitive and can react with water to release carbon dioxide, which can lead to pressure buildup in sealed containers.[14] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Conclusion
Ethyl 2-isocyanatoacetate is a powerful and versatile reagent with broad applications in organic synthesis and drug development. Its bifunctional nature allows for the efficient construction of a wide range of nitrogen-containing compounds, including complex heterocycles and peptidomimetics. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers and scientists to fully leverage the synthetic potential of this valuable building block in their pursuit of novel therapeutics and other advanced materials.
References
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